Thiophene, 2,5-bis(bromomethyl)-
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Overview
Description
Thiophene, 2,5-bis(bromomethyl)- is a derivative of thiophene, a five-membered heteroaromatic compound containing a sulfur atom. This compound is characterized by the presence of two bromomethyl groups at the 2 and 5 positions of the thiophene ring. Thiophene derivatives are known for their significant applications in medicinal chemistry, material science, and industrial chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: Thiophene, 2,5-bis(bromomethyl)- can be synthesized through various methods. One common approach involves the bromination of 2,5-dimethylthiophene using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction typically occurs in an inert solvent like carbon tetrachloride (CCl4) under reflux conditions .
Industrial Production Methods: Industrial production of thiophene derivatives often involves large-scale bromination reactions. The process is optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions: Thiophene, 2,5-bis(bromomethyl)- undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl groups can be substituted with nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: Reduction of the bromomethyl groups can yield methylthiophene derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are utilized.
Major Products:
Substitution: Thiophene derivatives with various functional groups.
Oxidation: Thiophene sulfoxides and sulfones.
Reduction: Methyl-substituted thiophene derivatives.
Scientific Research Applications
Thiophene, 2,5-bis(bromomethyl)- has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in designing molecules with enhanced pharmacological activity.
Industry: Utilized in the production of organic semiconductors, corrosion inhibitors, and light-emitting diodes (LEDs)
Mechanism of Action
The mechanism of action of thiophene, 2,5-bis(bromomethyl)- involves its interaction with various molecular targets. The bromomethyl groups can undergo nucleophilic substitution, leading to the formation of new covalent bonds with biological molecules. This interaction can modulate the activity of enzymes, receptors, and other proteins, thereby exerting its biological effects .
Comparison with Similar Compounds
Thiophene, 2,5-bis(bromomethyl)- can be compared with other thiophene derivatives such as:
Thiophene, 2-bromomethyl-: Contains a single bromomethyl group, making it less reactive in substitution reactions.
Thiophene, 2,5-dimethyl-: Lacks the bromine atoms, resulting in different reactivity and applications.
Thiophene, 2,5-dibromo-: Contains bromine atoms directly attached to the thiophene ring, leading to distinct chemical properties
Conclusion
Thiophene, 2,5-bis(bromomethyl)- is a versatile compound with significant applications in various fields of science and industry. Its unique chemical structure allows it to undergo diverse reactions, making it a valuable building block in synthetic chemistry. The compound’s potential in medicinal chemistry and material science continues to drive research and development efforts, highlighting its importance in modern scientific endeavors.
Properties
CAS No. |
59311-25-0 |
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Molecular Formula |
C6H6Br2S |
Molecular Weight |
269.99 g/mol |
IUPAC Name |
2,5-bis(bromomethyl)thiophene |
InChI |
InChI=1S/C6H6Br2S/c7-3-5-1-2-6(4-8)9-5/h1-2H,3-4H2 |
InChI Key |
RRMRKIZTLRYBDT-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC(=C1)CBr)CBr |
Origin of Product |
United States |
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